N-[[(6-methyl-2-pyridinyl)imino](phenyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Analyse Chemischer Reaktionen
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide can be compared with similar compounds such as:
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide derivatives: These compounds have similar structures but different substituents, which can alter their chemical and biological properties.
Other sulfonamide compounds: These include sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
The uniqueness of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Eigenschaften
Molekularformel |
C19H17N3O2S |
---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22) |
InChI-Schlüssel |
NPIPMSWNTCCXSB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.